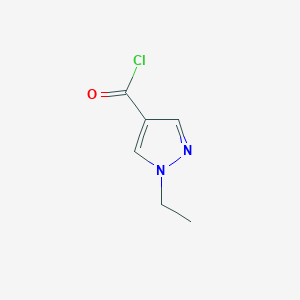
1-ethyl-1H-pyrazole-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O. It belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two adjacent nitrogen atoms.
准备方法
The synthesis of 1-ethyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-ethyl-1H-pyrazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
Starting Material: 1-Ethyl-1H-pyrazole
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
化学反应分析
1-Ethyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reagents: Amines, alcohols, thiols
Conditions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Products: Amides, esters, thioesters
-
Hydrolysis: : In the presence of water or aqueous base, this compound can hydrolyze to form 1-ethyl-1H-pyrazole-4-carboxylic acid.
Reagents: Water, aqueous base (e.g., NaOH)
Conditions: Room temperature or slightly elevated temperatures
Products: 1-Ethyl-1H-pyrazole-4-carboxylic acid
-
Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Reagents: Oxidizing or reducing agents
Conditions: Varies depending on the specific reaction
科学研究应用
1-Ethyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals, agrochemicals, and dyes.
Biology: Pyrazole derivatives, including this compound, have been studied for their potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: This compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) due to its ability to form stable amide and ester linkages.
作用机制
The mechanism of action of 1-ethyl-1H-pyrazole-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the acylation of amino groups in proteins can lead to modifications that affect protein function and activity .
相似化合物的比较
1-Ethyl-1H-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazole-4-carbonyl chloride: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity but may have different physical properties and biological activities.
1-Phenyl-1H-pyrazole-4-carbonyl chloride: Contains a phenyl group, which can significantly alter its chemical properties and reactivity compared to the ethyl derivative.
1-Ethyl-1H-pyrazole-3-carbonyl chloride: The position of the carbonyl chloride group is different, which can affect the compound’s reactivity and applications.
属性
IUPAC Name |
1-ethylpyrazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEWJSXRBCNGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2420103.png)
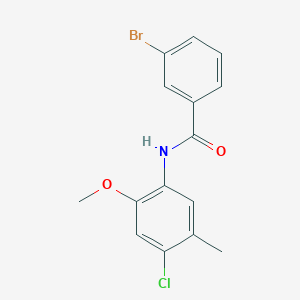
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420106.png)
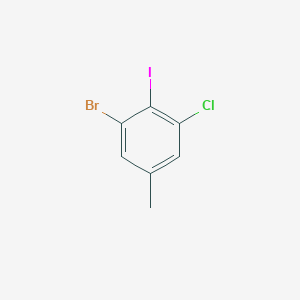
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2420112.png)
![N-[(4-chlorophenyl)methyl]-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2420113.png)
![N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE](/img/structure/B2420114.png)
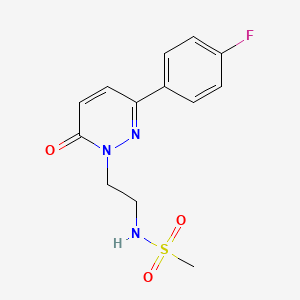

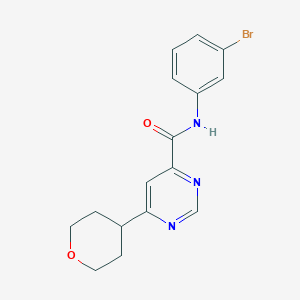
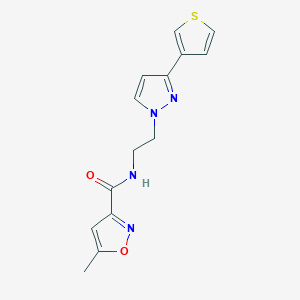
![Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate](/img/structure/B2420122.png)
![N-(1,2-oxazol-3-yl)-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2420123.png)
![4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2420124.png)
